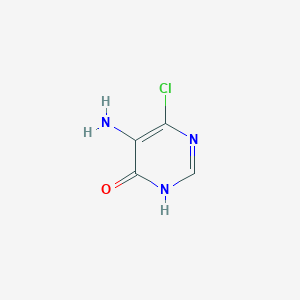

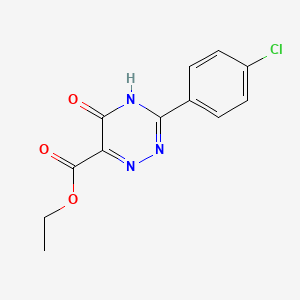

![molecular formula C13H11ClN2O3 B1417540 3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one CAS No. 477868-38-5](/img/structure/B1417540.png)

3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one

Übersicht

Beschreibung

This compound is a chemical substance that has been synthesized for research purposes . It is a derivative of pyran, a six-membered heterocyclic, oxygen-containing ring, commonly found in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of this compound or its derivatives often involves the reaction of a precursor molecule with a hydrazine derivative . For example, a similar compound was synthesized from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide using dimethyl acetylenedicarboxylate as a thia-Michael reaction acceptor .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups. The presence of the hydrazine group could make it reactive towards carbonyl compounds, leading to the formation of hydrazones .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds. The Vilsmeier–Haack reagent, a versatile tool in organic chemistry, is used to formylate various heterocyclic compounds of medicinal interest. These derivatives act as excellent precursors having different aryl ring functionalities and could be used for the synthesis of a variety of heterocyclic scaffolds .

Pharmaceutical Applications

The compound has shown potential in pharmaceutical applications. It can effectively cooperate as a precursor for several multi-component reactions (MCR) including Strecker synthesis, Bucherer–Berg reaction, and post-MCR cyclization. These processes are crucial for the development of novel medications with applications such as anti-tumor, anti-convulsant, and anti-chitosomal .

Antimicrobial Activity

Specific derivatives of this compound, such as the bromo-substituted product, have demonstrated excellent potency in antimicrobial activity. For instance, a derivative showed significant potency with a minimum inhibitory concentration (MIC) value of 3.125 μg/mL .

Synthetic Utility in Novel Heterocycles

Researchers are exploring the synthetic utility of novel heterocycles derived from this compound. The focus is on creating biologically potent heterocycles with potential anti-cancer, anti-Alzheimer, and anti-inflammatory properties .

Chemical Interactions and Potency

Due to the different chemical interactions and potency of derivatives of this compound, it can be synthesized into a plethora of heterocyclic compounds. These serve as constituents in various novel medications, acting as a bridge between biology and chemistry .

Formation of Nitrogen-Containing Heterocycles

The compound is used as a substrate for the formation of five- and six-membered nitrogen-containing heterocycles. This is particularly important for the synthesis of pyrazoles and other N-containing heterocycles, which have practical significance in pharmaceuticals .

Therapeutic Aspects

The therapeutic aspects of derivatives of this compound are being unraveled, with a focus on their use in the synthesis of medications. The compound’s derivatives are being studied for their efficacy in various therapeutic applications .

Research in Organic Chemistry

The compound is a subject of ongoing research in organic chemistry, particularly in the study of its reactions and the potential to create new compounds with significant biological activity .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have shown potential as anti-toxoplasma gondii agents . Toxoplasma gondii is a common parasitic protozoan, and the compound’s action against it suggests that it may interact with key proteins or enzymes within this organism.

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in the organism’s biological processes . The compound’s hydrazone group could potentially form bonds with target proteins, disrupting their normal function.

Biochemical Pathways

The compound is likely to affect the biochemical pathways of the target organism, Toxoplasma gondii

Result of Action

The result of the compound’s action is likely to be the inhibition of Toxoplasma gondii, given its potential anti-Toxoplasma gondii activity . This could lead to a decrease in the number of these organisms in the host, potentially alleviating symptoms of toxoplasmosis.

Eigenschaften

IUPAC Name |

3-[[(4-chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-8-6-12(17)11(13(18)19-8)7-15-16-10-4-2-9(14)3-5-10/h2-7,16-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESUYTAMNDDMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C=NNC2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

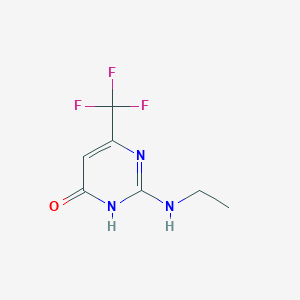

![1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1417458.png)

![5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B1417459.png)

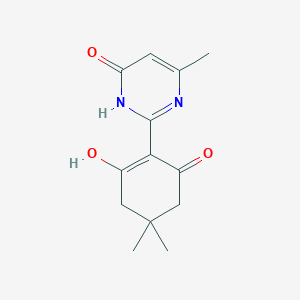

![6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one](/img/structure/B1417461.png)

![5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417468.png)

![5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1417472.png)

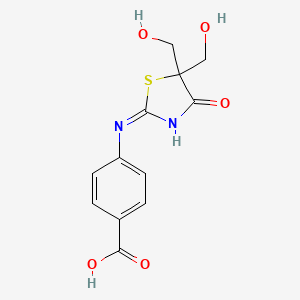

![4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1417476.png)

![ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417477.png)

![5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1417478.png)

![2-[(2,3-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417480.png)